

# ONO-7579: A Pan-TRK Inhibitor for NTRK Fusion-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ONO-7579 |           |
| Cat. No.:            | B1193279 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Abstract**

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric tumors. These fusions lead to the constitutive activation of TRK receptor tyrosine kinases (TRKA, TRKB, and TRKC), promoting uncontrolled cell proliferation and survival. **ONO-7579** is an orally bioavailable, selective, and potent pan-TRK inhibitor designed to target these oncogenic fusion proteins. This technical guide provides a comprehensive overview of the preclinical data and clinical development of **ONO-7579**, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

#### Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements resulting in NTRK gene fusions can lead to the formation of chimeric oncoproteins with ligand-independent, constitutive kinase activity.[2][3] These fusion proteins activate downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, driving tumorigenesis.[3][4] **ONO-7579** is a small molecule inhibitor that specifically targets and binds to TRK fusion proteins, blocking their kinase activity and downstream signaling, ultimately leading to apoptosis in cancer cells.[1]



#### **Mechanism of Action**

**ONO-7579** functions as a highly potent and selective pan-TRK inhibitor, targeting the ATP-binding site of the TRKA, TRKB, and TRKC kinase domains.[1] By inhibiting the phosphorylation of TRK fusion proteins, **ONO-7579** effectively abrogates the constitutive signaling that drives tumor growth and survival.[1] Preclinical studies have demonstrated that **ONO-7579**'s anti-tumor activity is directly correlated with the inhibition of TRK phosphorylation. [5]

# **Signaling Pathway**

The constitutive activation of NTRK fusion proteins triggers a cascade of downstream signaling events. The primary pathways implicated in NTRK fusion-driven cancers are the MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and growth. **ONO-7579**'s inhibition of the TRK kinase domain effectively shuts down these oncogenic signals.



Click to download full resolution via product page

**ONO-7579** Inhibition of NTRK Fusion Signaling



# **Quantitative Preclinical Data**

The anti-tumor efficacy of **ONO-7579** has been evaluated in both in vitro and in vivo preclinical models.

**Table 1: In Vitro Efficacy of ONO-7579** 

| Cell Line | Cancer<br>Type        | NTRK<br>Fusion   | Assay<br>Type           | Endpoint          | Result                                | Referenc<br>e |
|-----------|-----------------------|------------------|-------------------------|-------------------|---------------------------------------|---------------|
| KM12      | Colorectal<br>Cancer  | TPM3-<br>NTRK1   | pTRKA<br>Inhibition     | EC50              | 17.6 ng/g                             | [5][6]        |
| TYGBK-1   | Gallbladder<br>Cancer | Not<br>Specified | Proliferatio<br>n (MTS) | Cell<br>Viability | Dose-<br>dependent<br>suppressio<br>n | [7]           |
| NOZ       | Gallbladder<br>Cancer | Not<br>Specified | Proliferatio<br>n (MTS) | Cell<br>Viability | No<br>significant<br>suppressio<br>n  | [7]           |
| TYGBK-1   | Gallbladder<br>Cancer | Not<br>Specified | Migration/I<br>nvasion  | Cell Motility     | Significant inhibition                | [7]           |
| NOZ       | Gallbladder<br>Cancer | Not<br>Specified | Migration/I<br>nvasion  | Cell Motility     | Significant inhibition                | [7]           |

Table 2: In Vivo Efficacy of ONO-7579 in KM12 Xenograft Model



| Parameter                                 | Description                                                                               | Value             | Reference |
|-------------------------------------------|-------------------------------------------------------------------------------------------|-------------------|-----------|
| Model                                     | Murine xenograft with<br>human colorectal<br>cancer cell line KM12<br>(TPM3-NTRK1 fusion) | -                 | [5]       |
| Dosing                                    | Oral, once daily                                                                          | 0.06 - 0.60 mg/kg | [5]       |
| pTRKA Inhibition for<br>Anti-tumor Effect | Threshold for a sharp increase in anti-tumor effect                                       | >60%              | [5]       |
| pTRKA Inhibition for<br>Tumor Reduction   | Required level for tumor regression                                                       | >91.5%            | [5]       |

## **Clinical Trial Data**

A Phase 1/2 clinical trial (NCT03182257) was initiated to evaluate the safety, tolerability, and efficacy of **ONO-7579** in patients with advanced solid tumors, with an expansion cohort for patients with NTRK fusion-positive cancers.[8] The study was designed as a dose-escalation and expansion study.[8] However, the trial was terminated, and as of now, no clinical results have been publicly released.

Table 3: ONO-7579-01 Clinical Trial Design

(NCT03182257)

| Phase | Study Design                                    | Patient<br>Population                                                          | Dosage                       | Status     |
|-------|-------------------------------------------------|--------------------------------------------------------------------------------|------------------------------|------------|
| 1/2   | Open-label,<br>dose-escalation<br>and expansion | Advanced solid<br>tumors / NTRK<br>fusion-positive<br>advanced solid<br>tumors | 3 mg to 300 mg<br>once daily | Terminated |

# **Experimental Protocols**



The following are detailed methodologies for key experiments cited in the evaluation of **ONO-7579**.

# In Vitro Cell Proliferation (MTS Assay)

This protocol is based on the methodology used in the study of **ONO-7579** in gallbladder cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., TYGBK-1, NOZ) in 96-well plates at a density of 5,000 cells per well and incubate overnight.
- Treatment: Treat the cells with varying concentrations of ONO-7579 and incubate for 72 hours.
- MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.



Click to download full resolution via product page

MTS Cell Proliferation Assay Workflow

### **Transwell Migration and Invasion Assay**

This protocol is adapted from the methods used to assess the effect of **ONO-7579** on gallbladder cancer cell motility.

- Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
- Cell Seeding: Seed cancer cells in the upper chamber in serum-free media.
- Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.



- Treatment: Add **ONO-7579** to the upper chamber with the cells.
- Incubation: Incubate for 6 hours (migration) or 18 hours (invasion).
- Cell Removal: Remove non-migrated/invaded cells from the top of the membrane with a cotton swab.
- Fixation and Staining: Fix the cells on the bottom of the membrane with methanol and stain with crystal violet.
- Quantification: Count the number of stained cells in multiple fields of view under a microscope.

## **Murine Xenograft Model**

This protocol is based on the study of **ONO-7579** in a KM12 colorectal cancer xenograft model. [5]

- Cell Line: Use a human cancer cell line with a known NTRK fusion (e.g., KM12 with TPM3-NTRK1).
- Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
- Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
- Tumor Growth: Allow tumors to reach a palpable size.
- Treatment: Administer ONO-7579 orally once daily at specified doses (e.g., 0.06-0.60 mg/kg).
- Monitoring: Measure tumor volume and body weight regularly.
- Pharmacodynamic Analysis: At specified time points, collect tumor tissue to measure the levels of phosphorylated TRKA (pTRKA) by Western blot or other methods.
- Data Analysis: Correlate ONO-7579 concentrations in plasma and tumor with pTRKA levels and tumor growth inhibition.





Click to download full resolution via product page

Murine Xenograft Model Workflow



#### Conclusion

**ONO-7579** is a potent and selective pan-TRK inhibitor that has demonstrated significant antitumor activity in preclinical models of NTRK fusion-positive cancers. Its mechanism of action, centered on the inhibition of TRK phosphorylation and downstream oncogenic signaling, is well-defined. While the clinical development of **ONO-7579** was halted, the preclinical data provide a strong rationale for the continued exploration of pan-TRK inhibitors as a therapeutic strategy for this molecularly defined subset of cancers. The experimental protocols detailed herein offer a framework for the continued investigation of novel TRK inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetic-Pharmacodynamic-Efficacy Modeling of ONO-7579, a Novel Pan-Tropomyosin Receptor Kinase Inhibitor, in a Murine Xenograft Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase separation underlies signaling activation of oncogenic NTRK fusions PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types -PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONO-7579 | Trk inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ONO-7579: A Pan-TRK Inhibitor for NTRK Fusion-Positive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193279#ono-7579-for-ntrk-fusion-positive-cancers]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com